molecular formula C22H22ClFO4 B2664718 Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 498569-64-5

Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B2664718
CAS No.: 498569-64-5
M. Wt: 404.86
InChI Key: SYIRUOSQVNKRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a substituted phenol, with a diketone under acidic conditions. The resulting intermediate is then subjected to further functionalization to introduce the tert-butyl and methoxy groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the benzofuran ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted benzofurans with different functional groups.

Scientific Research Applications

Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound and its derivatives can be used in biological studies to investigate their interactions with various biomolecules.

  • Medicine: Potential medicinal applications include the development of new drugs with anti-inflammatory, antioxidant, or anticancer properties.

  • Industry: The compound can be used in the production of materials with specific properties, such as UV protection or enhanced stability.

Mechanism of Action

The mechanism by which Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-tert-butyl-5-[(4-methoxyphenyl)methoxy]-1-benzofuran-3-carboxylate: This compound differs in the substitution pattern on the phenyl ring.

  • Ethyl 2-tert-butyl-5-[(2-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate: This compound lacks the fluorine atom present in the original compound.

  • Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-2-benzofuran-3-carboxylate: This compound has a different position for the benzofuran ring fusion.

Properties

IUPAC Name

ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFO4/c1-5-26-21(25)19-16-11-15(8-9-18(16)28-20(19)22(2,3)4)27-12-13-6-7-14(24)10-17(13)23/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIRUOSQVNKRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=C(C=C3)F)Cl)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.